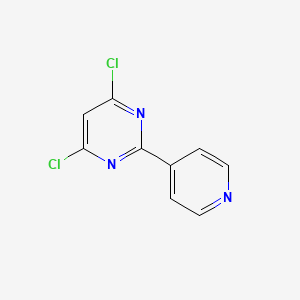

4,6-Dichloro-2-(pyridin-4-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-7-5-8(11)14-9(13-7)6-1-3-12-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNACOVNGDGOWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623166 | |

| Record name | 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89508-48-5 | |

| Record name | 4,6-Dichloro-2-(4-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89508-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4,6 Dichloro 2 Pyridin 4 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring, being electron-deficient, is highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogens (C2, C4, and C6). In 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine, the two chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them prime targets for nucleophilic attack. The general order of reactivity for SNAr on the pyrimidine core is C4(6) > C2 >> C5. acs.org

Regioselective Amination and Diamination at C4 and C6 Positions with diverse amines (e.g., aliphatic, cyclic, aromatic, heteroaromatic)

The reaction of 4,6-dichloropyrimidines with various amines is a cornerstone for creating libraries of substituted aminopyrimidines. The inherent reactivity of the C4 and C6 positions allows for controlled mono- or di-substitution.

Monoamination: Selective mono-substitution can be readily achieved by controlling the stoichiometry of the amine nucleophile. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with one equivalent of N-Boc piperazine (B1678402) in isopropanol (B130326) with triethylamine (B128534) as a base at room temperature yields the monosubstituted product, tbutyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate, demonstrating the selective replacement of a single chlorine atom. nih.gov Similarly, catalyst-free monoamination of 4,6-dichloropyrimidine with adamantane-containing amines has been achieved under specific conditions (K2CO3 in DMF at 140 °C). nih.gov

Diamination: The introduction of a second amino group to form a 4,6-diaminopyrimidine (B116622) derivative can be accomplished by using an excess of the amine or by employing more forcing conditions. However, for less reactive amines or to achieve diamination with a different amine, palladium catalysis is often necessary. The amination of a 4-amino-6-chloropyrimidine (B18116) intermediate to introduce a second, different amino substituent at the C6 position typically requires a Pd(0) catalyst. nih.gov

The regioselectivity of amination can be highly dependent on the reaction conditions and the nature of the amine. While nucleophilic substitution reactions of 2,4-dichloropyrimidines often yield mixtures of C4 and C2 isomers acs.org, reactions on 6-aryl-2,4-dichloropyrimidines have shown high regioselectivity. It was found that amination with aliphatic secondary amines is effectively catalyzed by palladium, whereas reactions with aromatic amines proceed with high regioselectivity for the C4 position even without a catalyst. acs.orgresearchgate.net

| Substrate | Amine | Conditions | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | N-Boc piperazine (1.2 equiv.) | Triethylamine, Isopropanol, RT | tButyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | Selective mono-amination | nih.gov |

| 4,6-Dichloropyrimidine | Adamantylalkylamines | K2CO3, DMF, 140 °C | 4-Adamantylalkylamino-6-chloropyrimidine | Mono-amination | nih.gov |

| 4-Amino-6-chloropyrimidine | Adamantylalkylamines (4 equiv.) | Pd(0)/Ph-JosiPhos | 4,6-Bis(adamantylalkylamino)pyrimidine | 60% yield | nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)2/dppb, LiHMDS, THF | 4-Amino-6-aryl-2-chloropyrimidine | Highly C4-selective | acs.orgresearchgate.net |

| 6-Aryl-2,4-dichloropyrimidine | Anilines | No catalyst, -60 °C | 4-Anilino-6-aryl-2-chloropyrimidine | Highly C4-selective | acs.orgresearchgate.net |

Selective Displacement of Chloride Groups by Various Nucleophiles (e.g., alkoxides, thiols)

Beyond amines, the chloro-substituents at C4 and C6 can be displaced by a range of other nucleophiles, such as alkoxides and thiols. These reactions expand the synthetic utility of the this compound scaffold.

Alkoxides: The reaction with alkoxides, typically generated from an alcohol and a base, can introduce alkoxy groups at the C4/C6 positions. In a study on the related 4,6-dichloro-5-nitropyrimidine, reaction with an alkoxide selectively produced the 4-alkoxy-6-chloro-5-nitropyrimidine. chemrxiv.org Interestingly, in subsequent reactions of this product with primary amines, the alkoxy group was preferentially displaced over the remaining chlorine atom, highlighting the potential for sequential substitutions and the role of the alkoxy group as a viable leaving group under certain conditions. chemrxiv.org

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can displace the chloride ions to form thioether linkages. While specific examples on this compound are not prevalent in the searched literature, the synthesis of related structures like 4,6-disubstituted pyrimidine-2-thiols is well-established, indicating the feasibility of such transformations. researchgate.net The existence of compounds such as 4,6-dichloro-2-(1-(pyridin-2-ylethylsulfanyl)pyrimidine in chemical databases further suggests that SNAr reactions with thiols are a viable derivatization strategy. nih.gov

Influence of Steric and Electronic Factors on SNAr Reactivity and Selectivity

The regioselectivity of SNAr reactions on the pyrimidine ring is a delicate interplay of steric and electronic effects.

Electronic Factors: The higher reactivity of the C4 and C6 positions compared to C2 is well-documented and can be explained by frontier molecular orbital (FMO) theory. acs.orgbaranlab.org The Lowest Unoccupied Molecular Orbital (LUMO) has larger coefficients at the C4 and C6 positions, making them more electrophilic and susceptible to nucleophilic attack. stackexchange.com Furthermore, the resonance stabilization of the Meisenheimer intermediate formed upon attack at C4 or C6 is more effective, as the negative charge can be delocalized onto both ring nitrogens. stackexchange.com However, this inherent selectivity can be altered. For example, the presence of a strong electron-donating group at another position on the ring can change the LUMO distribution and reverse the typical regioselectivity. wuxiapptec.com

Steric Factors: Steric hindrance from adjacent substituents can influence the site of nucleophilic attack. A bulky group at a position neighboring one of the chlorine atoms can hinder the approach of a nucleophile, thereby directing the substitution to the less sterically encumbered position. This steric-driven selectivity has been proposed to explain outcomes in reactions with sterically demanding amines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity achievable from the this compound core. The two chlorine atoms can be sequentially and selectively replaced.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is one of the most widely used methods for installing aryl and heteroaryl groups. Due to the differential reactivity of the halogen positions on the pyrimidine ring, selective mono-arylation is possible.

Research on related 4,6-dichloropyrimidine systems has shown that mono-Suzuki coupling can be achieved efficiently. rsc.org For example, after an initial SNAr reaction to install a piperazine group at C4, the remaining chlorine at C6 of the resulting tbutyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate was successfully subjected to a Suzuki coupling with thiophene-boronic acid. nih.gov This reaction used Pd(PPh₃)₄ as the catalyst with potassium carbonate as the base in a dioxane/water solvent system. nih.gov This sequential SNAr/Suzuki approach allows for the synthesis of non-symmetrical 4,6-disubstituted pyrimidines. Studies on other dichloropyrimidines have also established effective conditions, often employing a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like 1,4-dioxane, for the arylation of the chloro-positions. mdpi.comresearchgate.net

| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Reference |

|---|---|---|---|---|

| tButyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | Thiophene-boronic acid | Pd(PPh3)4 / K2CO3 / Dioxane:Water | tButyl 4-(6-(thiophen-3-yl)pyrimidin-4-yl)piperazine-1-carboxylate | nih.gov |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh3)4 / K3PO4 / 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.comresearchgate.net |

| 4,6-Dichloro-2-substituted pyrimidines | Arylboronic acid | Pd(PPh3)2Cl2 / K3PO4 | 4,6-Diaryl-2-substituted pyrimidines | researchgate.net |

Other Metal-Catalyzed Coupling Transformations (e.g., C-N, C-O bond formation)

In addition to the Suzuki reaction, other palladium-catalyzed transformations are crucial for derivatizing the this compound core.

C-N Bond Formation (Buchwald-Hartwig Amination): While many aminations proceed via SNAr, some transformations, particularly the introduction of a second amino group or the use of less nucleophilic amines, benefit from or require palladium catalysis. nih.gov The Buchwald-Hartwig amination is a powerful method for C-N bond formation and has been applied broadly in the synthesis of nitrogen-containing heterocyclic compounds. acs.org The successful Pd-catalyzed amination of 4-amino-6-chloropyrimidine highlights its utility in building complex diaminopyrimidine structures. nih.gov

Other C-C Couplings: Besides Suzuki coupling, other methods can be employed. The use of triorganoindium reagents in palladium-catalyzed reactions with 4,6-dichloro-2-(4-morpholinyl)pyrimidine, a close analog, has been shown to be an efficient and versatile method for creating non-symmetrical C4/C6 functionalized pyrimidines. nih.gov This demonstrates that alternative organometallic reagents can offer unique advantages in the selective functionalization of the dichloropyrimidine scaffold.

Functionalization Strategies at the Pyridine (B92270) Moiety

The pyridine ring within this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. researchgate.netnih.govnih.gov However, several strategies can be employed to functionalize this part of the molecule, primarily by targeting the pyridine nitrogen atom or by activating the ring for substitution.

N-Alkylation and Pyridinium (B92312) Salt Formation

A fundamental reaction of pyridines is the alkylation of the nitrogen atom to form quaternary pyridinium salts. researchgate.netrsc.org This reaction proceeds readily by treating the pyridine derivative with alkyl halides. In the case of this compound, the lone pair of electrons on the pyridine nitrogen can act as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide) to yield the corresponding N-alkylpyridinium salt. nih.gov This transformation not only modifies the electronic properties of the pyridine ring, making it even more electron-deficient, but also introduces a permanent positive charge, which can be useful for altering the solubility and biological interactions of the molecule. The formation of these salts is a common strategy in organic synthesis and drug discovery. rsc.orgresearchgate.net

N-Oxidation

Another key strategy to modify the reactivity of the pyridine ring is N-oxidation. semanticscholar.orgwikipedia.org Treatment of a pyridine with an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), converts the nitrogen atom to an N-oxide. wikipedia.orgmdpi.com This transformation has a profound effect on the ring's electronic character. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This activation facilitates electrophilic substitution, primarily at the 4-position (para to the nitrogen), and can also make the 2- and 4-positions more susceptible to nucleophilic attack after initial activation. wikipedia.org For instance, the oxidation of pyridine-N-oxides can be a precursor step to introduce various functional groups onto the ring, which can then be followed by deoxygenation to restore the pyridine. semanticscholar.org

Electrophilic Substitution

Direct electrophilic substitution on the pyridine ring is challenging but can be achieved under harsh conditions or by activating the ring. researchgate.netresearchgate.net Without activation, electrophiles will preferentially attack the nitrogen atom. If the nitrogen is protected or the reaction conditions are strongly acidic, substitution may occur at the C-3 and C-5 positions (meta to the nitrogen), which are the least deactivated positions. nih.govnih.gov However, a more effective approach is to first form the pyridine-N-oxide. The N-oxide directs electrophiles to the C-4 position. rsc.orgacs.org Following substitution, the N-oxide can be reduced back to the pyridine. While specific examples for this compound are not prevalent, this general principle is a cornerstone of pyridine chemistry.

Table 1: Functionalization Strategies at the Pyridine Moiety

| Strategy | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) in a suitable solvent. researchgate.netias.ac.in | N-Alkylpyridinium halide salt | Increases electron deficiency of the pyridine ring. rsc.org |

| N-Oxidation | Peroxy acid (e.g., m-CPBA, peracetic acid) in a chlorinated solvent. wikipedia.orgmdpi.com | Pyridine-N-oxide | Activates the ring for subsequent electrophilic or nucleophilic substitution. semanticscholar.orgwikipedia.org |

| Electrophilic Substitution | (On N-oxide) Nitrating agent (e.g., HNO₃/H₂SO₄) or other electrophiles. rsc.org | 4-Substituted pyridine-N-oxide | The N-oxide group directs substitution to the C-4 position. acs.org |

Multi-component Reactions and One-pot Syntheses Utilizing Pyrimidine Building Blocks

The this compound scaffold is a valuable building block for constructing more complex molecular architectures through multi-component reactions (MCRs) and one-pot syntheses. These strategies are highly efficient as they allow for the formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation of intermediates. nih.govmdpi.com The reactivity of the two chlorine atoms on the pyrimidine ring is central to these transformations.

One-Pot Suzuki-Miyaura Couplings

A prominent application is the one-pot, regioselective double Suzuki-Miyaura coupling. nih.gov This reaction allows for the sequential replacement of both chlorine atoms with aryl or heteroaryl groups. Typically, the chlorine at the C-4 position is more reactive and is substituted first, followed by the substitution at the C-6 position under slightly harsher conditions or with a different boronic acid. nih.gov This methodology provides a rapid and efficient route to a diverse library of 2,4,6-trisubstituted pyrimidines from a common dichloropyrimidine intermediate. nih.govresearchgate.net The choice of catalyst, base, and solvent system is critical for achieving high yields and regioselectivity. nih.gov

Synthesis of Fused Pyrimidine Systems

Dichloropyrimidine derivatives are excellent precursors for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. researchgate.netnih.govresearchgate.netrsc.org For example, a multi-component reaction involving 4,6-dichloro-5-formylpyrimidine, a primary amine, and an aldehyde can lead to the formation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov In such syntheses, the initial dichloropyrimidine is first converted into an intermediate that possesses the necessary functional groups for a subsequent intramolecular cyclization, leading to the fused ring system in a single pot. These fused heterocycles are of significant interest in medicinal chemistry. researchgate.netrsc.org

Other Multi-component and One-Pot Strategies

The versatility of the dichloropyrimidine core extends to other powerful transformations. One-pot sequences involving Sonogashira coupling to introduce alkynyl groups, followed by other cross-coupling reactions, have been developed. researchgate.netnih.govrsc.org These sequential catalytic processes enable the construction of complex, unsymmetrically substituted pyrimidines with high atom economy. Furthermore, MCRs that utilize pyrimidine derivatives in combination with various reactants like aldehydes, amines, and active methylene (B1212753) compounds can generate a wide array of structurally diverse heterocyclic compounds. mdpi.comresearchgate.netgoogle.com

Table 2: Examples of Multi-component and One-pot Reactions with Dichloropyrimidine Building Blocks

| Reaction Type | Starting Pyrimidine | Key Reagents | Product | Ref. |

|---|---|---|---|---|

| One-Pot Double Suzuki Coupling | 2,4-Dichloropyrimidine | 1. Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 55°C | 4-Phenyl-2-(4-methoxyphenyl)pyrimidine | nih.gov |

| 2. 4-Methoxyphenylboronic acid | ||||

| Multi-component Synthesis of Fused Pyrimidines | 4,6-Dichloro-5-formylpyrimidine | Primary amines, Aldehydes | Substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | nih.gov |

| Biginelli-type Reaction | Barbituric acid (Uracil analog) | Aryl aldehydes, Urea/Thiourea, Ceric ammonium (B1175870) nitrate (B79036) (CAN) | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |

| Sequential Suzuki/Sonogashira Coupling | 2,4-Dichloropyrimidine | 1. Borylation reagent | 2-Alkynyl-4-arylpyrimidines | nih.gov |

| 2. Arylboronic acid | ||||

| 3. Terminal alkyne |

Spectroscopic Characterization and Structural Elucidation of 4,6 Dichloro 2 Pyridin 4 Yl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4,6-dichloro-2-(pyridin-4-yl)pyrimidine, ¹H and ¹³C NMR provide foundational data for structural verification.

While specific, experimentally verified NMR data for this compound is not extensively reported in peer-reviewed literature, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the 4,6-dichloropyrimidine (B16783) ring and the 4-substituted pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The dichloropyrimidine ring contains a single proton at the C5 position, which would appear as a singlet. The pyridine ring exhibits a characteristic AA'BB' system for its four protons. The two protons ortho to the nitrogen (H-2' and H-6') would be chemically equivalent and appear as a doublet, as would the two protons meta to the nitrogen (H-3' and H-5').

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atoms and nitrogen atoms within the heterocyclic rings. The carbons bonded to chlorine (C4 and C6) are expected at a significant downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on analogous structures and have not been experimentally verified from the cited literature.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| H5 | 7.8 - 8.0 (s, 1H) | - |

| H2'/H6' | 8.7 - 8.9 (d, 2H) | - |

| H3'/H5' | 8.2 - 8.4 (d, 2H) | - |

| C2 | - | 163 - 165 |

| C4/C6 | - | 161 - 163 |

| C5 | - | 118 - 120 |

| C1' | - | 144 - 146 |

| C2'/C6' | - | 150 - 152 |

| C3'/C5' | - | 121 - 123 |

This predicted data is derived from the known spectral characteristics of related compounds such as 2,4-diphenyl-6-(pyridin-2-yl)pyrimidine and other substituted pyrimidines, which show pyrimidine (B1678525) proton signals in the δ 7.9-8.5 ppm range and pyridine protons from δ 7.4 to 8.9 ppm. rsc.orgnih.gov

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in analyzing the through-space interactions and conformation of the molecule, particularly the rotational barrier around the C2-C4' single bond connecting the pyrimidine and pyridine rings.

Prototropic equilibrium, or tautomerism, involves the migration of a proton. For this compound, this could theoretically involve the protonation of one of the ring nitrogens, leading to different tautomeric forms. Such equilibria are often studied using variable temperature (VT) NMR experiments. researchgate.net However, specific studies applying these advanced techniques to investigate the stereochemistry, conformation, or prototropic equilibrium of this compound are not available in the surveyed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₉H₅Cl₂N₃, which corresponds to a calculated monoisotopic mass of 224.9861 Da. The presence of two chlorine atoms gives rise to a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with relative intensities for [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is a definitive signature for dichlorinated compounds. iosrjournals.org

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition with high accuracy. While no specific experimental HRMS data for the title compound was found, HRMS analysis of related substituted pyrimidines confirms its utility in verifying molecular formulas. nih.gov

The fragmentation of this compound under electron impact (EI) ionization is expected to proceed through several key pathways, primarily involving the sequential loss of chlorine atoms and the cleavage of the heterocyclic rings.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: These are predicted fragmentation pathways. m/z values are for the most abundant isotope.

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 225 |

| [M-Cl]⁺ | Loss of a chlorine atom | 190 |

| [M-2Cl]⁺ | Loss of two chlorine atoms | 155 |

| [C₅H₄N]⁺ | Pyridinyl cation | 78 |

| [C₄H₂ClN₂]⁺ | Dichloropyrimidine ring fragment | 113 |

Studies on the mass spectral fragmentation of various pyrimidine derivatives show common patterns, including the loss of side-chain functional groups followed by the decomposition of the pyrimidine ring itself, supporting these predicted pathways. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the dichloropyrimidine and pyridine ring systems. The NIST Chemistry WebBook provides a reference spectrum for the parent 4,6-dichloropyrimidine, which serves as a basis for identifying the vibrations of the core structure. nist.gov

Table 3: Predicted Infrared (IR) Absorption Bands for this compound Note: These are predicted values based on analogous structures.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Pyridine & Pyrimidine) |

| 1600 - 1450 | C=N and C=C stretching | Aromatic Rings |

| 1400 - 1200 | In-plane C-H bending | Aromatic Rings |

| 850 - 750 | C-Cl stretching | Chloro-substituent |

| 850 - 800 | Out-of-plane C-H bending | p-disubstituted pattern (Pyridine) |

The spectrum for the parent 4,6-dichloropyrimidine shows strong bands related to the ring vibrations and the C-Cl bonds. nist.gov The addition of the pyridin-4-yl group would introduce C=C and C=N stretching frequencies associated with the pyridine ring, typically in the 1600-1450 cm⁻¹ region, as well as characteristic C-H bending modes.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

No published crystal structure for this compound was found in the searched literature. However, analysis of closely related structures provides insight into the likely crystallographic parameters. For instance, the crystal structure of a derivative, 4,6-dichloro-2-(methylthio)pyrimidine, has been determined. researchgate.net

Table 4: Crystallographic Data for the Related Compound 4,6-Dichloro-2-(methylthio)pyrimidine Source: Lynch, D. E., & McClenaghan, I. (2000). Acta Crystallographica Section C, C56, e536. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.6482 (2) |

| b (Å) | 14.1294 (2) |

| c (Å) | 14.1343 (2) |

| α (°) | 119.9578 (7) |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Another related compound, 2-amino-4,6-dichloropyrimidine, crystallizes in the monoclinic space group P2₁/n. nih.gov These examples suggest that this compound would likely crystallize in a low-symmetry system such as triclinic or monoclinic. The solid-state structure would be stabilized by intermolecular interactions, such as π-π stacking between the aromatic rings. A full structural determination would be required to confirm these parameters.

Analysis of Intramolecular Geometric Parameters (e.g., Bond Lengths, Bond Angles, Dihedral Angles)

Detailed, experimentally determined intramolecular geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound are not available in the reviewed literature. However, analysis of analogous structures provides a basis for understanding its likely geometry.

For the related compound 2,4-dichloropyrimidine , the pyrimidine ring is planar, with the chlorine atoms deviating only slightly from this plane (0.012 Å and 0.013 Å). nih.gov The bond lengths and angles are reported to be within normal ranges. nih.gov

In another related molecule, 4,6-dichloro-2-(methylthio)pyrimidine , the dihedral angles between the pyrimidine and the methylthio group are a key feature. researchgate.net For 2-(pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de] researchgate.netuni.lunist.govdiazaborinine , the dihedral angle between the pyridyl ring and the diazaborinane system is 24.57 (5)°. nih.gov This indicates that in this compound, a notable dihedral angle between the pyrimidine and pyridinyl rings is also to be expected due to steric hindrance and electronic effects.

Table 1: Representative Intramolecular Geometric Parameters for Related Pyrimidine Derivatives Note: This table is illustrative and based on data for related compounds, not this compound itself.

| Parameter | Compound | Value |

|---|---|---|

| Dihedral Angle | 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de] researchgate.netuni.lunist.govdiazaborinine | 24.57 (5)° |

| C-Cl Bond Length | 2,4-dichloropyrimidine | Within normal ranges |

| C-N Bond Length | 2,4-dichloropyrimidine | Within normal ranges |

Investigation of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, C-H···π, C···N Contacts)

The specific intermolecular interactions governing the crystal lattice of this compound have not been experimentally determined. However, by examining the interactions present in similar structures, we can infer the types of non-covalent forces that are likely to be significant.

In the crystal structure of 2,4-dichloropyrimidine , molecules are linked into chains by intermolecular C-H···N hydrogen bonds. nih.gov This type of interaction is a common feature in nitrogen-containing heterocyclic compounds and is expected to play a role in the crystal packing of this compound.

The presence of the electron-rich pyridyl ring introduces the possibility of C-H···π interactions . These interactions, where a C-H bond points towards the face of an aromatic ring, are recognized as significant forces in molecular recognition and crystal engineering. nih.gov It is plausible that C-H bonds from the pyrimidine ring of one molecule could interact with the π-system of the pyridyl ring of a neighboring molecule.

Table 2: Potential Intermolecular Interactions in this compound Based on Analogous Compounds Note: This table is predictive and based on interactions observed in related structures.

| Interaction Type | Donor/Acceptor Atoms/Groups | Potential Role in Crystal Lattice |

|---|---|---|

| Hydrogen Bonding | C-H (pyrimidine) ··· N (pyridine) | Formation of chains or sheets |

| C-H···π Interactions | C-H (pyrimidine) ··· π-system (pyridine) | Stabilization of molecular packing |

| C···N Contacts | C (pyrimidine/pyridine) ··· N (pyrimidine/pyridine) | Contribution to lattice stability |

Computational Chemistry and Theoretical Investigations of Pyrimidine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For pyrimidine-based systems, DFT calculations are routinely used to optimize molecular geometry and analyze electronic characteristics. Studies on analogous compounds, such as 2,4-dichloro-5-nitropyrimidine (B15318) and other substituted pyrimidines, have successfully employed hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results that correlate well with experimental data where available. nih.govnih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and suggests potential for intramolecular charge transfer (ICT), a phenomenon crucial for applications in nonlinear optics. nih.govnih.gov

In related pyrimidine (B1678525) systems, the HOMO is typically distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient parts of the molecule. For 4,6-dichloro-2-(pyridin-4-yl)pyrimidine, the electron-withdrawing pyrimidine ring and chloro substituents, combined with the pyridinyl group, create a push-pull-like electronic environment. Theoretical calculations on similar molecules show that such configurations facilitate ICT upon electronic excitation. irjweb.comresearchgate.net The HOMO-LUMO gap in these systems explains the eventual charge transfer interactions taking place within the molecule. nih.gov

Table 1: Representative Frontier Orbital Energies for a Related Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.26 |

| LUMO | -0.88 |

| Energy Gap (ΔE) | 5.38 |

Note: Data is illustrative and based on general findings for similar pyrimidine derivatives. irjweb.com Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attract nucleophiles.

For this compound, the nitrogen atoms of both the pyrimidine and pyridine (B92270) rings are expected to be sites of negative electrostatic potential, making them attractive for hydrogen bonding and coordination with metal ions. researchgate.net Conversely, the hydrogen atoms on the pyridine ring and the regions around the chlorine atoms would exhibit positive potential. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, which govern the molecule's behavior in condensed phases and its interaction with biological targets. researchgate.net

In pyrimidine systems, the carbon atoms attached to the chlorine atoms are highly susceptible to nucleophilic substitution, a reactivity trend that can be rationalized through DFT calculations. researchgate.netmdpi.com Studies on 4,6-dichloropyrimidine (B16783) derivatives show that the relative reactivity of different sites can be selectively tuned by reaction conditions and the nature of the nucleophile. researchgate.net These computational tools provide a theoretical basis for understanding and predicting the chemoselectivity observed in the synthesis of complex pyrimidine-based molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as proteins or DNA. rjeid.com For molecules like this compound, MD simulations can explore the rotational freedom between the pyrimidine and pyridine rings, identifying the most stable conformations.

In drug discovery, MD simulations are essential for studying how a ligand binds to its target protein. nist.gov After an initial docking pose is predicted, MD simulations can assess the stability of the ligand-protein complex, revealing key interactions and the role of solvent molecules. rsc.org Such studies on related pyrimidine inhibitors have validated docking results and confirmed that ligand binding can stabilize the target protein. nist.gov

Prediction of Spectroscopic Properties (e.g., IR Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. Theoretical calculations of infrared (IR) frequencies, after appropriate scaling, often show excellent agreement with experimental FT-IR spectra. nih.govnih.gov This allows for the confident assignment of vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov For complex molecules, comparing calculated and experimental NMR spectra is an invaluable tool for structural elucidation and isomer differentiation. nih.govresearchgate.net

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics are often candidates for non-linear optical (NLO) materials. The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ). DFT calculations can reliably predict these properties. rsc.orgrsc.org

The push-pull nature of many pyrimidine derivatives makes them attractive for NLO applications. researchgate.net Theoretical studies on related chromophores have shown that the pyrimidine ring can act as an effective electron-accepting unit. rsc.orgrsc.org The predicted first hyperpolarizability (β) from these calculations can indicate whether a molecule is a promising candidate for further NLO studies. nih.gov

Applications of 4,6 Dichloro 2 Pyridin 4 Yl Pyrimidine As a Key Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems and Fused Rings

The dichloropyrimidine core of 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine is an established precursor for the synthesis of fused heterocyclic systems. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, readily displaced by a variety of nucleophiles. This reactivity is fundamental to annulation strategies, where bifunctional reagents are used to build new rings onto the pyrimidine (B1678525) framework.

Multi-step synthetic routes starting from analogous 4,6-dichloropyrimidines have been developed to construct complex fused systems like pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines. nih.gov For instance, a general approach involves the sequential reaction of a 4,6-dichloropyrimidine (B16783) with different amines. The first amine displaces one chlorine atom, and subsequent reactions can lead to cyclization, forming a second ring fused to the initial pyrimidine. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce aryl or other groups, which can then participate in cyclization reactions to yield fused polycyclic systems. nih.gov

The synthesis of fused pyrimidines often involves elaborating the pyridine (B92270) or pyrimidine ring from suitable precursors. e-bookshelf.de In the context of this compound, the existing pyrimidine ring serves as the foundation. Reactions with nucleophiles containing an additional reactive site, such as aminothiols or aminophenols, can lead to the formation of thiazolo[3,2-a]pyrimidines or related fused structures through intramolecular cyclization following the initial substitution. One-pot, three-component reactions involving isocyanides, acetylenedicarboxylates, and aminothiazine derivatives have been shown to produce fused pyrimido[2,1-b] volsenchem.comuliege.bethiazine systems, highlighting the versatility of pyrimidine precursors in multicomponent strategies. mdpi.com

Table 1: Examples of Fused Heterocyclic Systems Derived from Dichloropyrimidine Precursors

| Precursor Class | Reagents/Conditions | Fused System Formed | Reference |

|---|

Precursor for Advanced Pyrimidine-Based Scaffolds in Diversified Chemical Synthesis

The utility of this compound extends beyond fused rings to the synthesis of a broad range of substituted pyrimidine scaffolds. The two chlorine atoms can be substituted sequentially, allowing for the introduction of different functionalities at the C4 and C6 positions. This controlled reactivity is crucial for creating libraries of compounds for screening in drug discovery and materials science. researchgate.netthieme.de

Chemoselective SNAr (nucleophilic aromatic substitution) reactions are commonly employed. researchgate.net The reaction conditions, particularly the choice of base and solvent, can direct which chlorine atom is substituted first, although the electronic influence of the 2-substituent (the pyridin-4-yl group) plays a significant role. Research on related 2-substituted 4,6-dichloropyrimidines shows that reactions with amines can be highly selective. researchgate.net This selectivity enables the synthesis of unsymmetrically substituted 4,6-diaminopyrimidines, which are privileged structures in medicinal chemistry. researchgate.net

This intermediate is a key starting point for synthesizing 4,6-diaryl pyrimidines, a class of compounds investigated for various biological activities, including antiproliferative effects. frontiersin.orgnih.gov The synthesis typically involves a double Suzuki or Stille cross-coupling reaction, where both chlorine atoms are replaced by aryl groups. Alternatively, a sequential substitution can be performed, first with one nucleophile and then another, to produce diverse 2,4,6-trisubstituted pyrimidines. researchgate.net The pyridine moiety itself is a critical pharmacophore in numerous approved drugs, and its inclusion in these scaffolds can enhance biological activity and improve physicochemical properties. nih.gov The development of novel pyridine and pyrimidine derivatives as potential antitumor molecules often relies on such versatile intermediates. nih.govresearchgate.net

Intermediate in the Research and Development of Agrochemicals and Biologically Active Compounds (e.g., Azoxystrobin, Ticagrelor-related intermediates)

The 4,6-dichloropyrimidine framework is a cornerstone in the synthesis of numerous commercial agrochemicals and pharmaceuticals. nih.govsemanticscholar.org While specific syntheses may use derivatives with different groups at the C2 position, the underlying chemistry of displacing the two chlorine atoms remains a central strategy.

Ticagrelor-Related Intermediates: Ticagrelor is an antiplatelet drug featuring a triazolo[4,5-d]pyrimidine core. uliege.be The synthesis of Ticagrelor and its analogues heavily relies on intermediates derived from 4,6-dichloropyrimidines. A key starting material for many reported syntheses is 4,6-dichloro-2-(propylthio)pyrimidine-5-amine. uliege.begoogle.com This compound undergoes a series of reactions, including substitution with a chiral aminocyclopentanol side chain, diazotization, and cyclization to form the triazolopyrimidine ring, followed by coupling with another chiral amine. uliege.begoogle.com

Patents describe methods to produce these key intermediates, such as reducing the nitro group of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838) to an amine. google.comgoogle.comwipo.int Although the 2-substituent is propylthio rather than pyridin-4-yl, this compound represents a structurally analogous platform. Its pyridinyl group makes it a candidate for developing novel analogues of Ticagrelor or other biologically active compounds where this specific heterocyclic moiety could impart different pharmacological properties.

Azoxystrobin and Other Agrochemicals: Azoxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture. googleapis.comnih.gov A common industrial synthesis of Azoxystrobin involves the coupling of 4,6-dichloropyrimidine with other key fragments. google.com In one route, 4,6-dichloropyrimidine is reacted with salicylonitrile to produce 4-chloro-6-(2-cyanophenoxy)pyrimidine. google.com This intermediate is then coupled with another fragment to complete the Azoxystrobin structure. google.com

While the direct precursor for Azoxystrobin is the unsubstituted 4,6-dichloropyrimidine, the use of this scaffold demonstrates its importance in the agrochemical industry. googleapis.comgoogle.com Pyridine-based compounds are crucial as fungicides, insecticides, and herbicides. nih.gov The development of new agrochemicals often involves creating derivatives of known active scaffolds, and this compound serves as a valuable starting material for creating novel pyridine-containing fungicides and pesticides that could exhibit unique activity spectra or improved properties. semanticscholar.org

Table 2: Key Dichloropyrimidine Intermediates in the Synthesis of Biologically Active Compounds

| Intermediate | Target Compound Class | Application | Reference |

|---|---|---|---|

| 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine | Ticagrelor and analogues | Antiplatelet drug | uliege.begoogle.comwipo.int |

| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | Ticagrelor intermediates | Pharmaceutical synthesis | google.comgoogle.com |

| 4,6-Dichloropyrimidine | Azoxystrobin | Agricultural fungicide | googleapis.comgoogle.comgoogle.com |

| 4,6-Diaryl Pyrimidines (from dichloropyrimidines) | Potential anticancer agents | Drug discovery | frontiersin.orgnih.gov |

Investigation of Biological Interactions and Potential Bioactivity Profiles of Pyrimidine Derivatives

Research into Enzyme and Receptor Modulation Mechanisms

The structural framework of pyrimidine (B1678525) is a versatile scaffold for designing modulators of various enzymes and receptors critical in cellular signaling and disease pathology.

Protein kinases are pivotal in cell regulation, and their dysregulation is a hallmark of diseases like cancer and Alzheimer's, making them prime targets for therapeutic intervention. nih.gov Pyrimidine derivatives have been extensively developed as kinase inhibitors.

MARK4 Inhibition: Microtubule-Affinity Regulating Kinase 4 (MARK4) is implicated in neurodegenerative disorders such as Alzheimer's disease. nih.gov A series of 4,6-disubstituted pyrimidine derivatives were synthesized and shown to inhibit MARK4 ATPase activity with IC50 values in the micromolar range. nih.gov Molecular docking and simulation studies confirmed that these compounds bind effectively to the kinase, stabilizing the target protein. nih.gov

| Compound ID | Structure | IC50 (µM) against MARK4 |

| 9 | 4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 1.13 |

| 14 | 4-(4-(4-fluorophenylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 1.17 |

| Data sourced from in-vitro ATPase inhibition assays. nih.gov |

EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases in cancer cell proliferation and angiogenesis. nih.gov Novel 4,6-diaryl pyrimidine derivatives have been developed as dual inhibitors. nih.govnih.gov Certain compounds demonstrated potent antiproliferative activity, with GI50 values in the nanomolar range, and were confirmed to inhibit both EGFR and VEGFR-2. nih.gov These inhibitors were also found to induce apoptosis by modulating Bax and Bcl2 protein levels. nih.gov

MAP4K4 Inhibition: Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase involved in numerous biological processes. nih.gov A fragment-based discovery approach led to the identification of a potent and selective pyridopyrimidine inhibitor, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine, which exhibited low nanomolar potency and excellent kinase selectivity. nih.gov

Pyruvate Dehydrogenase Kinase (PDK1) Inhibition: PDKs have emerged as a target for anticancer therapy. Dichloroacetamide pyrimidine derivatives have been synthesized and evaluated as PDK1 inhibitors, with one compound showing direct binding to PDK1 with a Kd value of 14.7 µM and inhibiting its activity by 72.5%. researchgate.net

Endothelin (ET) receptors, particularly ETA and ETB, are involved in vasoconstriction and cell proliferation, and their antagonism is a therapeutic strategy for conditions like pulmonary arterial hypertension. acs.org The introduction of a pyrimidine ring to existing scaffolds was found to significantly improve affinity for both ETA and ETB receptors. acs.org Structure-activity relationship (SAR) studies on these pyrimidine-based antagonists revealed that substitutions at the 4 and/or 6 positions of the pyrimidine ring could hamper affinity for the ET receptors, whereas various substituents were tolerated at the 5-position. acs.org

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and is a primary target for anti-inflammatory drugs. nih.gov Derivatives of pyrrolo-pyridine, a related heterocyclic structure, have been shown to inhibit both COX-1 and COX-2. nih.gov Similarly, pyrimidine derivatives have been explored for their anti-inflammatory potential. researchgate.net Lipoxygenases (LOX) are also involved in inflammatory pathways. nih.gov While specific studies on 4,6-dichloro-2-(pyridin-4-yl)pyrimidine are not detailed, the broader class of nitrogen-containing heterocycles is actively researched for COX and LOX inhibition. nih.govnih.gov

Antimicrobial and Antifungal Activity Research and Mechanistic Insights

The search for new antimicrobial agents is critical due to growing resistance. Pyrimidine derivatives have shown significant promise in this area. nih.govthepharmajournal.com

Antibacterial Activity: Various pyrimidine derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. thepharmajournal.comresearchgate.net For instance, 6-Chloro-2,4-diamino pyrimidine was screened against a panel of bacteria, though it showed low activity compared to standards like Streptomycin. researchgate.net Other series have demonstrated potent activity, with some compounds showing minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics against strains like MRSA. thepharmajournal.com The proposed mechanisms for some derivatives include the inhibition of essential enzymes like ATPase. thepharmajournal.com

Antifungal Activity: Pyrimidine derivatives have been evaluated in vitro against a wide range of phytopathogenic fungi. nih.gov Many synthesized compounds exhibit potent fungicidal activities, in some cases exceeding those of commercial fungicides. nih.gov For example, 6-Chloro-2,4-diamino pyrimidine was tested against fungi such as Aspergillus niger and Candida albicans. researchgate.net

| Organism | Type | Activity of Pyrimidine Derivatives |

| Staphylococcus aureus | Gram-positive Bacteria | Active thepharmajournal.comresearchgate.net |

| Escherichia coli | Gram-negative Bacteria | Active thepharmajournal.comresearchgate.net |

| Aspergillus niger | Fungus | Active researchgate.net |

| Candida albicans | Fungus | Active researchgate.net |

| Fusarium oxysporum | Fungus | Good activity (96.9% inhibition for one derivative) thepharmajournal.com |

Research on Antiproliferative Activity in Cellular Models and Associated Mechanisms (e.g., DNA synthesis inhibition)

The antiproliferative properties of pyrimidines are a cornerstone of their use in oncology. A new series of 4,6-diaryl pyrimidine derivatives showed promising in vitro cytotoxic activity against the HL-60 cancer cell line, with several compounds exhibiting sub-micromolar potency greater than the reference drug Combretastatin A-4. researchgate.net Mechanistic studies on these compounds revealed they induce cell cycle arrest at the G2/M phase and promote apoptosis. researchgate.net The antitumor activity was found to correlate well with the inhibition of β-tubulin polymerization. researchgate.net Other pyrimidine derivatives have been investigated for their ability to interact with DNA and inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. mdpi.com

Studies on Protein Binding Interactions (e.g., Bovine Serum Albumin) and Thermodynamic Analysis

Understanding the interaction of a compound with transport proteins like serum albumin is crucial for pharmacology. Bovine Serum Albumin (BSA) is often used as a model protein for these studies. nih.gov The binding of a pyrimidine derivative, 2–amino-6-hydroxy–4–(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC), to BSA was investigated using fluorescence spectroscopy. nih.govnih.gov The results indicated that the pyrimidine derivative quenches the intrinsic fluorescence of BSA through a static quenching mechanism, indicating the formation of a ground-state complex. nih.govsemanticscholar.org

Thermodynamic analysis was performed to understand the forces driving the interaction.

| Thermodynamic Parameter | Value | Interpretation |

| Enthalpy Change (ΔH) | 15.15 kJ/mol | Positive value indicates an endothermic process. nih.govnih.govsemanticscholar.org |

| Entropy Change (ΔS) | 51.26 J/mol·K | Positive value suggests an increase in randomness. nih.govnih.govsemanticscholar.org |

| Gibbs Free Energy (ΔG) | –36.11 kJ/mol | Negative value indicates a spontaneous binding process. nih.govnih.govsemanticscholar.org |

| Data from spectroscopic analysis of AHDMAPPC binding to BSA. nih.govnih.govsemanticscholar.org |

The positive enthalpy and entropy values suggest that hydrophobic interactions play a major role in the binding process between the pyrimidine derivative and BSA. nih.govnih.govsemanticscholar.org The binding constant (Ka) was in the range of 104 L/mol, indicating a moderate and reversible binding affinity, and the stoichiometry was found to be approximately 1:1. semanticscholar.orgresearchgate.net These studies confirm that pyrimidine derivatives can bind effectively to serum albumin, which is essential for their transport and distribution in the body. nih.govnih.gov

Investigation of Herbicide Safening and Herbicidal Effects in Agricultural Research

The chemical scaffold of this compound positions it as a subject of interest in agricultural research, particularly concerning its potential as a herbicide safener or a herbicide itself. While direct studies on this specific compound are not widely published, research on analogous structures, particularly fenclorim (4,6-dichloro-2-phenylpyrimidine), provides significant insights into its probable biological activities.

Herbicides, while crucial for weed control, can sometimes cause injury to the crops they are meant to protect. Herbicide safeners are chemical agents applied to selectively protect crops from herbicide damage without compromising the herbicide's efficacy against target weeds. mdpi.com The pyrimidine structure is a known feature in several commercial herbicide safeners. nih.gov

Fenclorim is a well-established pyrimidine-based safener used to protect rice from injury caused by chloroacetanilide herbicides like metolachlor (B1676510) and pretilachlor. mdpi.comnih.gov Its mechanism of action involves enhancing the crop's natural detoxification pathways. nih.gov Fenclorim induces the expression of glutathione (B108866) S-transferases (GSTs), a family of enzymes that catalyze the conjugation of the herbicide molecule with glutathione, rendering it non-toxic to the plant. mdpi.comnih.gov

Research into derivatives of fenclorim has aimed to develop new compounds with improved safening or even direct fungicidal or herbicidal properties. For instance, the synthesis of N-(4,6-dichloropyrimidine-2-yl)benzamide, a compound created by introducing an amide group to a fenclorim-like structure, was investigated for its safening and antifungal activities. mdpi.comresearchgate.net This derivative demonstrated a protective effect on rice seedlings against metolachlor injury, comparable to that of fenclorim at a concentration of 4.0 mg∙L−1. mdpi.comresearchgate.net

Furthermore, some pyrimidine derivatives have been explored for their direct herbicidal effects. researchgate.netthepharmajournal.com Studies on various substituted phenylpyrimidine derivatives have shown that their herbicidal action often stems from the inhibition of specific enzymes essential for plant growth and development. thepharmajournal.com For example, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and showed good activity against bentgrass, with one compound being as effective as the commercial herbicides clomazone (B1669216) and flumioxazin. nih.gov The herbicidal activity of such compounds is often linked to their ability to inhibit key enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

The structural similarity of this compound to these researched compounds suggests it could exhibit similar bioactivities. The dichlorinated pyrimidine core is a key feature for potential safening or herbicidal action, while the pyridinyl group, replacing the phenyl group of fenclorim, could modulate its activity and selectivity.

Table 1: Investigated Bioactivity of Fenclorim Analogs and Pyrimidine Derivatives in Agricultural Research

| Compound/Derivative Class | Investigated Activity | Key Research Finding | Reference |

|---|---|---|---|

| Fenclorim (4,6-dichloro-2-phenylpyrimidine) | Herbicide Safener | Protects rice from chloroacetanilide herbicide injury by enhancing glutathione S-transferase (GST) expression. | mdpi.comnih.gov |

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Herbicide Safener & Antifungal | Showed a protective effect on rice seedlings from metolachlor injury similar to fenclorim and also exhibited antifungal properties. | mdpi.comresearchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | Herbicidal | Some derivatives displayed potent herbicidal activity against bentgrass, comparable to commercial herbicides. | nih.gov |

| Phenylpyrimidine derivatives | Herbicidal | Activity is attributed to the inhibition of enzymes crucial for plant growth and development. | thepharmajournal.com |

General Contributions of Pyrimidine Scaffolds to Medicinal Chemistry Research

The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. nih.govmdpi.com As a fundamental component of the nucleobases uracil, thymine, and cytosine, which are integral to DNA and RNA, pyrimidine derivatives can readily interact with biological systems. nih.govgsconlinepress.com This inherent biocompatibility and versatile chemical nature have made the pyrimidine motif a cornerstone in the development of a wide array of therapeutic agents. nih.govmdpi.com

The significance of the pyrimidine scaffold is underscored by its presence in a multitude of FDA-approved drugs targeting a broad spectrum of diseases. nih.govmdpi.com The structural versatility of pyrimidines allows for extensive functionalization, enabling medicinal chemists to fine-tune their physicochemical properties and biological activities. mdpi.comtandfonline.com This adaptability has led to the discovery of pyrimidine-based drugs with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.govgsconlinepress.com

In the realm of oncology, pyrimidine derivatives are particularly prominent. They are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov For instance, pyrido[2,3-d]pyrimidines, which are structurally related to this compound, have been extensively investigated as anticancer agents, showing inhibitory effects on kinases like PDGFRβ, EGFR, and CDK4/Cyclin D1. rsc.org

The pyrimidine core also serves as a bioisostere for other aromatic systems, such as the phenyl group, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets. mdpi.com

The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant therapeutic potential. Researchers are constantly developing new synthetic methodologies to create diverse libraries of pyrimidine derivatives for high-throughput screening against various diseases. tandfonline.com The adaptability of the pyrimidine scaffold ensures its continued importance in the quest for new and more effective medicines. nih.gov

Table 2: Therapeutic Applications of Pyrimidine Derivatives in Medicinal Chemistry

| Therapeutic Area | Mechanism/Target Class (Example) | Significance | Reference |

|---|---|---|---|

| Anticancer | Protein Kinase Inhibition (e.g., EGFR, CDK) | Pyrimidine derivatives are a major class of kinase inhibitors used in cancer therapy. | nih.govrsc.org |

| Antiviral | Nucleoside/Nucleotide Analogs | Forms the basis of many antiviral drugs that interfere with viral replication. | nih.gov |

| Antibacterial | Enzyme Inhibition | Derivatives have been developed to combat bacterial infections. | gsconlinepress.com |

| Anti-inflammatory | Enzyme Inhibition (e.g., COX) | The scaffold is used to develop non-steroidal anti-inflammatory drugs (NSAIDs). | nih.govnih.gov |

| Cardiovascular | Various (e.g., Antihypertensive) | Present in drugs used to treat cardiovascular conditions. | gsconlinepress.com |

Future Research Directions and Advanced Methodologies in Pyrimidine Chemistry

Development of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the pyrimidine (B1678525) core is a cornerstone of synthetic organic chemistry. The two chlorine atoms in 4,6-dichloro-2-(pyridin-4-yl)pyrimidine offer reactive sites for nucleophilic substitution and cross-coupling reactions. Future research is poised to deliver novel catalytic systems that can achieve highly selective and efficient functionalization of this and similar pyrimidine scaffolds.

The reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring is generally higher than at the C2 position, a characteristic that has been exploited in various synthetic strategies. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be powerful tools for creating C-C bonds at these positions. mdpi.comtandfonline.com Future advancements will likely focus on developing catalysts that offer even greater regioselectivity, allowing for the sequential and controlled substitution of the chloro groups. For instance, the development of palladium catalysts with specifically designed ligands could enable the selective functionalization of either the C4 or C6 position, even in the presence of the pyridinyl moiety. acs.org

Furthermore, the use of alternative metal catalysts, such as nickel or copper, is an expanding area of research. researchgate.net These earth-abundant metals offer a more sustainable and cost-effective alternative to palladium. Research into the application of these catalysts for the functionalization of this compound could open up new avenues for the synthesis of diverse derivatives. The development of robust and versatile catalytic systems will be instrumental in unlocking the full synthetic potential of this important molecule. acs.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

The integration of computational tools, particularly chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies, is set to revolutionize the design of novel pyrimidine-based compounds. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity, providing valuable insights for drug design and development. researchgate.netnih.gov

For this compound, QSAR studies can be employed to predict the biological activities of its derivatives. By systematically modifying the substituents at the C4 and C6 positions and correlating these changes with activity, researchers can build predictive models. researchgate.net These models can then be used to virtually screen large libraries of potential derivatives, identifying those with the highest probability of desired biological activity before their actual synthesis. This approach significantly accelerates the discovery process and reduces the costs associated with traditional trial-and-error methods. nih.gov

The development of sophisticated 3D-QSAR models, which consider the three-dimensional structure of the molecules, will provide even more accurate predictions. ijddd.com These models can help in understanding the specific interactions between the pyrimidine derivatives and their biological targets, guiding the design of more potent and selective compounds. The application of these predictive modeling techniques to derivatives of this compound holds immense promise for the discovery of new therapeutic agents. niscpr.res.in

Exploration of Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. eurekaselect.com For the synthesis of pyrimidine derivatives, including those derived from this compound, there is a growing emphasis on developing sustainable and environmentally benign pathways. researchgate.net

One promising approach is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials. nih.govorganic-chemistry.org This approach minimizes waste and improves atom economy. Research into developing multicomponent reactions that can incorporate the this compound scaffold would be a significant step towards a more sustainable synthesis of its derivatives.

Another key area of focus is the use of greener solvents and catalysts. The replacement of hazardous organic solvents with water or bio-based solvents, and the use of reusable catalysts, are central tenets of green chemistry. researchgate.net For instance, the use of iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols derived from biomass represents a significant advancement in sustainable synthesis. nih.govorganic-chemistry.org Applying these principles to the synthesis and functionalization of this compound will be crucial for the future of pyrimidine chemistry.

Integration with High-Throughput Screening and Combinatorial Chemistry for New Research Leads

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new bioactive compounds. ufl.edu These technologies allow for the synthesis and screening of vast libraries of compounds, dramatically increasing the chances of identifying promising new leads. nih.govresearchgate.net

The versatile scaffold of this compound makes it an ideal candidate for the construction of combinatorial libraries. By reacting this core with a diverse range of building blocks at the C4 and C6 positions, it is possible to generate large and structurally diverse libraries of novel pyrimidine derivatives. nih.gov These libraries can then be subjected to high-throughput screening against a variety of biological targets to identify compounds with interesting activities. ufl.edu

The integration of DNA-encoded library technology (DELT) with pyrimidine-focused synthesis represents a particularly exciting frontier. nih.gov This technology allows for the creation of libraries containing billions of compounds, each tagged with a unique DNA barcode. Screening these massive libraries can rapidly identify high-affinity ligands for a wide range of therapeutic targets. mdpi.com Applying DELT to derivatives of this compound could unlock unprecedented opportunities for the discovery of new drug candidates and research probes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.